![molecular formula C18H15ClN2O2S B11174903 N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11174903.png)
N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H15ClN2O2S It is known for its unique structure, which includes a benzyl group, a chloro-substituted benzene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in organic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction: Products include oxidized or reduced derivatives with altered functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, derivatives of benzenesulfonamide have shown effectiveness in inhibiting bacterial growth, suggesting that this compound may also possess similar properties due to its structural characteristics .
Case Study: Antibacterial Efficacy
A study involving substituted thiazole and benzothiazole derivatives highlighted the antibacterial effects of compounds containing benzenesulfonamide moieties. The synthesized compounds displayed significant activity against multiple bacterial strains, indicating a promising therapeutic strategy for treating infections .
Antiviral Properties
The compound's potential as an antiviral agent has been explored, particularly in relation to HIV. Research on benzenesulfonamide derivatives has identified several compounds that inhibit the HIV-1 capsid protein, which is crucial for viral replication. For example, phenylalanine derivatives with benzenesulfonamide terminal moieties have been shown to exhibit anti-HIV activity significantly better than existing treatments like PF-74 .
Data Table: Antiviral Activity of Benzenesulfonamide Derivatives
Compound | EC50 (nM) | Comparison to PF-74 |
---|---|---|
11l | 90 | 6 times more potent |
PF-74 | 520 | Baseline |
This table summarizes the enhanced antiviral potency of compound 11l compared to PF-74, highlighting the potential of this compound in HIV treatment strategies.
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Studies have indicated that related compounds can effectively inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in cancer progression and bacterial growth. The selectivity and potency of these inhibitors make them candidates for further development as therapeutic agents .
Case Study: Carbonic Anhydrase IX Inhibition
Recent research synthesized new aryl thiazolone-benzenesulfonamides that demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential in cancer therapy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed how modifications to the compound can enhance its biological activity, including increased potency against specific targets like HIV and various bacterial strains .
Data Table: Summary of SAR Findings
Modification Type | Effect on Activity |
---|---|
Para-substitution | Increased antiviral activity |
Meta-substitution | Variable effects; often decreased |
Ortho-substitution | Generally decreased activity |
This table illustrates how different modifications impact the compound's efficacy, guiding future research directions.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl and chloro groups, leading to different chemical properties and reactivity.
4-chloro-N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl group, affecting its biological activity and applications.
N-benzylbenzenesulfonamide: Lacks the pyridine and chloro groups, resulting in different chemical behavior.
Uniqueness
N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl, chloro, and pyridine moieties allows for diverse applications and interactions with molecular targets, making it a valuable compound in various fields of research.
Biological Activity
N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antimicrobial properties. This article synthesizes the available data on its biological activity, focusing on its mechanisms of action, effectiveness against pathogens, and potential therapeutic applications.
This compound has the following chemical characteristics:
- Molecular Formula : C14H13ClN2O2S
- Molecular Weight : 300.78 g/mol
- CAS Number : 1213-38-3
- Structure : The compound contains a benzenesulfonamide core substituted with a benzyl and a pyridine moiety, contributing to its diverse biological activities.
The primary biological activity of this compound is attributed to its role as an inhibitor of various kinases and carbonic anhydrases (CAs).
- Kinase Inhibition : The compound has been identified as an inhibitor of IKK2 (IκB kinase 2), which plays a critical role in the NF-kB signaling pathway involved in inflammation and immune responses. Inhibition of IKK2 can lead to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, making this compound a candidate for anti-inflammatory therapies .
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds may disrupt bacterial growth by interfering with essential metabolic pathways .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 | Highly Active |
Escherichia coli | 1.0 | Active |
Pseudomonas aeruginosa | 2.0 | Moderately Active |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that this compound effectively inhibits bacterial growth in laboratory settings, demonstrating its potential as a new class of antibiotics .
- Cancer Research : The compound's role in inhibiting carbonic anhydrase IX (CA IX) has been explored in cancer models, where it exhibited antiproliferative effects in cancer cell lines under acidic conditions. This suggests a dual role in both antimicrobial and anticancer applications .
- Synergistic Effects : Studies have indicated that combining this compound with other antimicrobial agents can enhance its efficacy, suggesting potential for use in combination therapies against resistant pathogens .
Properties
Molecular Formula |
C18H15ClN2O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O2S/c19-16-9-11-17(12-10-16)24(22,23)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
NXUSSAFLABZJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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